4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzamidothiolan moiety with an isoindolyl butanoate group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzamidothiolan intermediate, followed by the introduction of the isoindolyl butanoate group through esterification reactions. Common reagents used in these reactions include benzoyl chloride, thiolane, and isoindole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the synthesis of key biomolecules or disrupt signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
- 4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
- 4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID DECYL ESTER
Uniqueness
4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE is unique due to its combination of benzamidothiolan and isoindolyl butanoate groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4-benzamidothiolan-3-yl) 4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C23H22N2O5S/c26-20(11-6-12-25-22(28)16-9-4-5-10-17(16)23(25)29)30-19-14-31-13-18(19)24-21(27)15-7-2-1-3-8-15/h1-5,7-10,18-19H,6,11-14H2,(H,24,27) |
InChI Key |
RAJPRPMKDJYCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1)OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.